6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride
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Overview
Description
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride is a compound belonging to the class of pyridine derivatives. Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities. This compound, in particular, is of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of 1H-pyrrolo[2,3-b]pyridine. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride (ZnCl2) under anhydrous conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: Formation of pyrrolo[2,3-b]pyridine aldehydes or carboxylic acids.
Reduction: Formation of pyrrolo[2,3-b]pyridine alcohols or amines.
Scientific Research Applications
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
- 6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine
- 6-(iodomethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to its specific reactivity profile and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;/h1-4H,5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBXWIMYHLKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-32-3 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine, 6-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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